

Application Note: NMR Characterization of Methyl 2,4-dichloro-6-methylnicotinate

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Compound of Interest

Compound Name: Methyl 2,4-dichloro-6-methylnicotinate

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Abstract

This document provides a detailed protocol and predicted Nuclear Magnetic Resonance (NMR) spectroscopic data for the characterization of **Methyl 2,4-dichloro-6-methylnicotinate**. Due to the absence of publicly available experimental spectra for this specific compound, this application note utilizes data from structurally similar molecules and established NMR prediction principles to offer a reliable guide for researchers. The presented ^1H and ^{13}C NMR data, summarized in clear tabular format, will aid in the structural verification and purity assessment of this important chemical intermediate.

Introduction

Methyl 2,4-dichloro-6-methylnicotinate is a substituted pyridine derivative with potential applications as a key building block in the synthesis of pharmaceuticals and agrochemicals. The precise substitution pattern on the pyridine ring makes unambiguous structural characterization essential for its use in multi-step synthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This application note provides the predicted ^1H and ^{13}C NMR spectral data for **Methyl 2,4-dichloro-6-methylnicotinate** to facilitate its identification and characterization.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts, multiplicities, and assignments for **Methyl 2,4-dichloro-6-methylNicotinate**. These predictions are based on the analysis of substituent effects and comparison with experimentally determined data for analogous compounds.

Table 1: Predicted ^1H NMR Data for **Methyl 2,4-dichloro-6-methylNicotinate**

Solvent: CDCl_3 , Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)	Multiplicity	Assignment
~7.65	Singlet (s)	H-5
~3.95	Singlet (s)	$-\text{OCH}_3$
~2.70	Singlet (s)	$-\text{CH}_3$ (at C6)

Table 2: Predicted ^{13}C NMR Data for **Methyl 2,4-dichloro-6-methylNicotinate**

Solvent: CDCl_3 , Reference: CDCl_3 (δ 77.16 ppm)

Chemical Shift (δ ppm)	Assignment
~164.5	C=O (ester)
~160.0	C-6
~152.0	C-2
~148.0	C-4
~128.0	C-3
~122.0	C-5
~53.0	$-\text{OCH}_3$
~24.0	$-\text{CH}_3$ (at C6)

Experimental Protocols

The following are general protocols for acquiring high-quality ^1H and ^{13}C NMR spectra of **Methyl 2,4-dichloro-6-methylnicotinate**.

Sample Preparation

- Weighing: Accurately weigh approximately 5-10 mg of the sample for ^1H NMR and 20-50 mg for ^{13}C NMR into a clean, dry vial.
- Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
- Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
- Capping: Securely cap the NMR tube.

NMR Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition Parameters (Typical):
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
 - Number of Scans: 16-32, depending on sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: 0-16 ppm.
- ^{13}C NMR Acquisition Parameters (Typical):

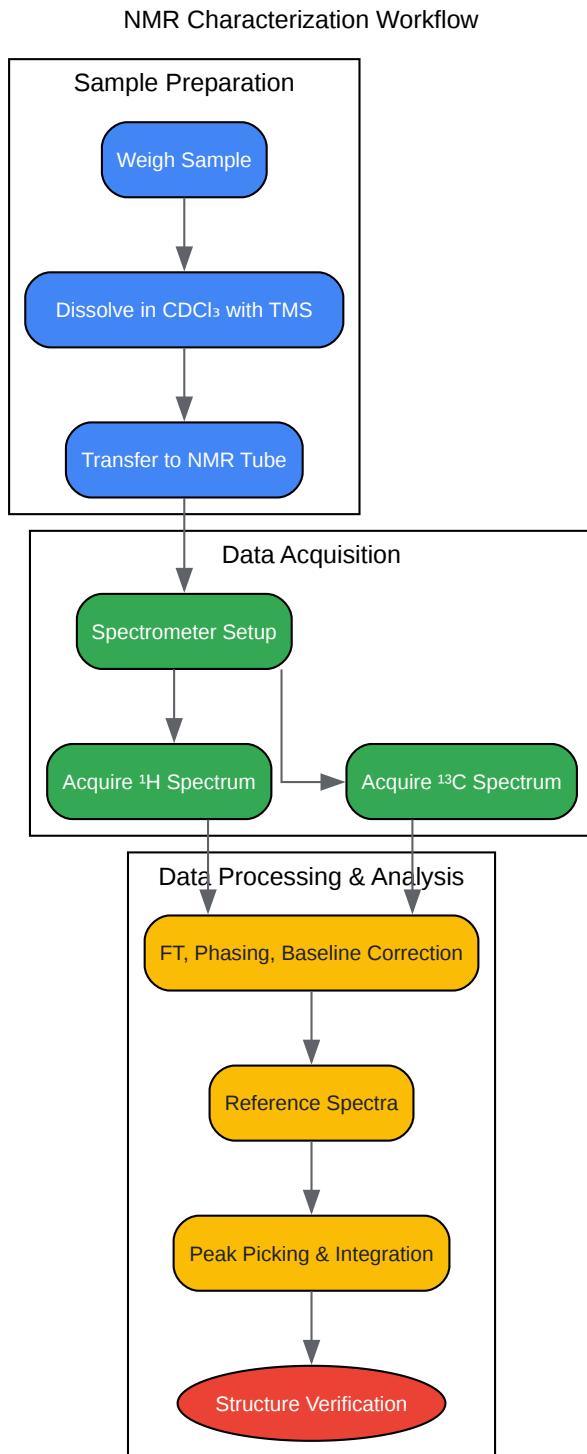
- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay (d1): 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.

Data Processing

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to the entire spectrum.
- Referencing: Calibrate the ^1H spectrum to the TMS signal at 0.00 ppm and the ^{13}C spectrum to the solvent signal (CDCl_3 at 77.16 ppm).
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and pick all peaks in both ^1H and ^{13}C spectra.

Visualization

Caption: Molecular structure of **Methyl 2,4-dichloro-6-methylnicotinate**.



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Caption: General workflow for NMR sample preparation and analysis.

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